molecular formula C10H12ClNO4S B12822132 4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride

4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride

Cat. No.: B12822132
M. Wt: 277.73 g/mol
InChI Key: LNPFTAQJRNOWIQ-UHFFFAOYSA-N
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Description

4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride is a chemical compound that belongs to the class of benzenesulfonyl chlorides. These compounds are known for their wide range of applications in organic synthesis, particularly in the formation of sulfonamide derivatives. The compound’s structure consists of a benzenesulfonyl chloride moiety attached to an ethylamino-oxoethoxy group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with ethylamino-oxoethoxy compounds under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride . The reaction is carried out at elevated temperatures (170-180°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of benzenesulfonyl chlorides often involves large-scale chlorination processes using chlorosulfonic acid and benzene . The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The resulting benzenesulfonyl chloride is then purified through distillation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical modifications .

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

4-[2-(ethylamino)-2-oxoethoxy]benzenesulfonyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-2-12-10(13)7-16-8-3-5-9(6-4-8)17(11,14)15/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

LNPFTAQJRNOWIQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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